1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride
CAS No.:
Cat. No.: VC16479013
Molecular Formula: C15H15Cl2NO
Molecular Weight: 296.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15Cl2NO |
|---|---|
| Molecular Weight | 296.2 g/mol |
| IUPAC Name | 1-[4-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C15H14ClNO.ClH/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13;/h1-8H,9-10,17H2;1H |
| Standard InChI Key | VWPSYOPTCHOCIR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride is systematically named as 1-[4-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone hydrochloride. Its molecular structure comprises a central ethanone backbone flanked by a 4-aminomethylphenyl group and a 4-chlorophenyl moiety, with a hydrochloride counterion enhancing its ionic stability. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.2 g/mol |
| IUPAC Name | 1-[4-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone; hydrochloride |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)Cl.Cl |
| InChI Key | VWPSYOPTCHOCIR-UHFFFAOYSA-N |
| PubChem CID | 53407120 |
The hydrochloride form distinguishes itself from the parent compound, 1-(4-aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone (CAS 1017781-65-5), through the addition of a hydrochloric acid moiety, increasing its aqueous solubility.
Structural Analysis
Synthesis and Manufacturing Processes
Parent Compound Synthesis
The parent compound, 1-(4-aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone, is typically synthesized via Friedel-Crafts acylation, wherein a chlorophenylacetyl chloride reacts with toluene derivatives under Lewis acid catalysis. Alternative routes may involve Ullmann coupling or nucleophilic aromatic substitution, though these methods are less commonly reported.
Hydrochloride Salt Preparation
Conversion to the hydrochloride form involves treating the free base with hydrochloric acid in a polar aprotic solvent such as methanol or ethanol. The reaction proceeds via protonation of the primary amine, yielding a crystalline solid with improved stability. A representative protocol includes:
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Dissolving the parent compound in anhydrous methanol.
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Dropwise addition of concentrated HCl at 0–5°C.
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Precipitation via solvent evaporation or antisolvent addition.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits markedly higher solubility in aqueous media compared to the free base, a critical attribute for in vitro assays. It remains stable under ambient conditions but may degrade upon prolonged exposure to light or moisture, necessitating storage in desiccated environments.
Thermal and Spectroscopic Profiles
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Melting Point: Unreported in available literature, but analogous hydrochloride salts typically melt between 150–250°C.
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Spectroscopy:
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IR: Expected peaks include N–H stretches (3300 cm), C=O stretches (1680 cm), and C–Cl vibrations (750 cm).
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NMR: NMR would show aromatic protons as multiplet signals (δ 7.2–7.8 ppm), with methylene groups adjacent to the ketone appearing as singlets (δ 3.8–4.2 ppm).
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Comparative Analysis with Related Compounds
| Parameter | Hydrochloride Form | Parent Compound |
|---|---|---|
| Molecular Weight | 296.2 g/mol | 259.73 g/mol |
| Solubility in Water | High | Low |
| Stability | Enhanced | Moderate |
| Synthetic Utility | Drug formulation | Intermediate synthesis |
The hydrochloride salt’s superior solubility makes it preferable for biological studies, whereas the free base is more amenable to organic synthesis.
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